(4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
The compound "(4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" features a piperazine core substituted with:
- A methanone group linked to a 4-methoxyphenyl ring.
- A methyltetrazole moiety bearing a second 4-methoxyphenyl group at the 1-position of the tetrazole ring.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-29-18-7-3-16(4-8-18)21(28)26-13-11-25(12-14-26)15-20-22-23-24-27(20)17-5-9-19(30-2)10-6-17/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDCNLDQPCUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into several key components:
- 4-Methoxyphenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Tetrazole moiety : Often associated with various pharmacological activities, including antimicrobial and anti-inflammatory effects.
- Piperazine ring : Commonly found in many pharmaceutical compounds, contributing to neuropharmacological effects.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including:
Antimicrobial Activity
A study on 5-(4-methoxyphenyl)-1H-tetrazole derivatives reported significant antibacterial activity against multiple strains. The structure-activity relationship (SAR) indicated that the symmetrical nature of the tetrazole enhanced inhibitory action .
| Compound | Activity Against | IC50 (µg/mL) |
|---|---|---|
| 5-(4-Methoxyphenyl)-1H-tetrazole | Bacillus cereus | 15.0 |
| 5-(4-Methoxyphenyl)-1H-tetrazole | Escherichia coli | 12.5 |
Antitumor Activity
In a study evaluating the effects of various compounds on A549 lung cancer cells, it was found that the methanone derivative significantly inhibited cell proliferation in a dose-dependent manner. The mechanism involved autophagy induction and cell cycle arrest.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
This data indicates that higher concentrations correlate with reduced cell viability, suggesting effective cytotoxicity .
Neuropharmacological Effects
While direct studies on this specific compound are scarce, related piperazine derivatives have displayed notable neuroactive properties. For instance, compounds containing piperazine rings have been linked to anxiolytic and antidepressant activities in various animal models .
Scientific Research Applications
Anticonvulsant Properties
Research has indicated that compounds containing tetrazole and piperazine rings exhibit significant anticonvulsant activity. For instance, studies have shown that derivatives of tetrazole can modulate neurotransmitter systems involved in seizure activity. The specific structure of (4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone may enhance its efficacy as an anticonvulsant by improving its binding affinity to target receptors in the central nervous system .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has demonstrated that similar compounds with methoxy phenyl and piperazine groups have shown cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that these compounds may induce apoptosis through modulation of signaling pathways involved in cell survival and proliferation .
Synthesis and Structure–Activity Relationships (SAR)
The synthesis of (4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The SAR studies highlight that modifications in the substituents on the phenyl rings significantly influence the biological activity of the resulting compounds. For example, electron-donating groups like methoxy enhance activity, while electron-withdrawing groups may reduce it .
Case Studies
Comparison with Similar Compounds
Key Research Findings
- Tetrazole vs. Triazole/Pyrazole : Tetrazole’s higher aromaticity and acidity may improve binding to targets requiring π-stacking or metal coordination (e.g., metalloenzymes) .
- Methoxy Groups : Enhance solubility compared to chloro- or CF3-substituted analogues but may reduce membrane permeability .
- Piperazine Flexibility : The piperazine scaffold in the target compound allows conformational adaptability, critical for interacting with diverse receptors .
Preparation Methods
Synthesis of 1-(4-Methoxyphenyl)-1H-Tetrazole-5-Methanol
Step 1: Formation of the Tetrazole Ring
The tetrazole core is synthesized via a [2+3] cycloaddition between 4-methoxyphenylcyanamide and sodium azide under acidic conditions.
$$ \text{4-Methoxyphenylcyanamide} + \text{NaN}_3 \xrightarrow{\text{HCl, 80°C}} \text{1-(4-Methoxyphenyl)-1H-tetrazole-5-amine} $$
Yield : 78–85%.
Step 2: Methylation of the Tetrazole Amine
The amine group is methylated using iodomethane in the presence of potassium carbonate:
$$ \text{1-(4-Methoxyphenyl)-1H-tetrazole-5-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(4-Methoxyphenyl)-1H-tetrazole-5-methanol} $$
Reaction Conditions : 12 hr, 60°C.
Yield : 70%.
Preparation of 4-(Chloromethyl)piperazin-1-yl)(4-Methoxyphenyl)methanone
Step 1: Piperazine Benzoylation
4-Methoxyphenylpiperazine is reacted with 4-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$ \text{4-Methoxyphenylpiperazine} + \text{4-Methoxybenzoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{(4-Methoxyphenyl)(piperazin-1-yl)methanone} $$
Purification : Column chromatography (ethyl acetate/hexane, 3:7).
Yield : 82%.
Step 2: Chloromethylation of Piperazine
The piperazine intermediate undergoes chloromethylation using paraformaldehyde and thionyl chloride:
$$ \text{(4-Methoxyphenyl)(piperazin-1-yl)methanone} + \text{CH}2\text{O} + \text{SOCl}2 \xrightarrow{\text{DMF, 50°C}} \text{(4-Methoxyphenyl)(4-(chloromethyl)piperazin-1-yl)methanone} $$
Reaction Time : 6 hr.
Yield : 68%.
Final Coupling Reaction
The tetrazole methanol is coupled to the chloromethyl-piperazine derivative via nucleophilic substitution:
$$ \text{1-(4-Methoxyphenyl)-1H-tetrazole-5-methanol} + \text{(4-Methoxyphenyl)(4-(chloromethyl)piperazin-1-yl)methanone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} $$
Conditions : 24 hr, 80°C.
Yield : 65%.
Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.42 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.70–3.20 (m, 8H, Piperazine-H). - ¹³C NMR (100 MHz, CDCl₃) :
δ 169.8 (C=O), 159.2 (Ar-OCH₃), 154.1 (Tetrazole-C), 132.5–114.2 (Ar-C), 55.3 (OCH₃), 52.1 (Piperazine-C), 44.8 (CH₂). - HRMS (ESI+) :
Calculated for C₂₁H₂₅N₅O₃ [M+H]⁺: 420.1932; Found: 420.1928.
Purity Assessment
Optimization and Challenges
Critical Parameters
Byproduct Mitigation
- Positional Isomerism : During tetrazole synthesis, the 1H- and 2H-tetrazole isomers form in a 4:1 ratio. Recrystallization from ethyl acetate/cyclohexane isolates the desired 1H isomer.
Comparative Yield Analysis
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a tetrazole derivative with a piperazine-methanone scaffold. For example, halogenated tetrazol-5-amine intermediates (e.g., from thiourea precursors) can undergo nucleophilic substitution with piperazine derivatives under reflux conditions . Optimization of solvent (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., POCl₃) is critical for improving yields. X-ray crystallography is often used to confirm regioselectivity and structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in aromatic moieties) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to explain packing efficiency .
- NMR and IR spectroscopy : Confirm functional groups (e.g., methoxy peaks at ~3.8 ppm in ¹H NMR; carbonyl stretches at ~1650 cm⁻¹ in IR) .
Q. What in vitro biological screening assays have been applied to similar tetrazole-piperazine hybrids?
- Methodological Answer : Common assays include:
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Antitubercular screening : Against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent variation : Modify methoxy groups on phenyl rings to electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess effects on receptor binding .
- Scaffold hopping : Replace the tetrazole ring with triazoles or pyrazoles to evaluate pharmacokinetic improvements .
- Computational docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., bacterial enzymes, kinase domains) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer :
- Standardized protocols : Adopt uniform assay conditions (e.g., fixed inoculum size, incubation time) to minimize variability .
- Metabolic stability testing : Use liver microsome assays to identify if discrepancies arise from differential metabolism .
- Synergistic studies : Test combinations with known drugs (e.g., fluconazole for antifungals) to clarify mechanisms .
Q. How can advanced spectroscopic methods (e.g., 2D NMR, HRMS/MS) address challenges in characterizing degradation products?
- Methodological Answer :
- LC-HRMS/MS : Identifies degradation pathways (e.g., hydrolytic cleavage of the tetrazole ring) by tracking molecular ion fragments .
- NOESY/ROESY NMR : Maps spatial proximity of protons in degradation byproducts to reconstruct altered geometries .
- Isotopic labeling : Tracks metabolic fate using ¹³C/¹⁵N-labeled analogs in stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
